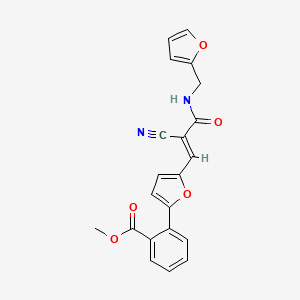
(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate, with the CAS number 847178-41-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
Structural Characteristics
The molecular formula of this compound is C21H16N2O5, with a molecular weight of 376.368 g/mol. The compound features multiple functional groups, including a furan ring and a cyano group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the Knoevenagel condensation reaction, which is a common method for forming carbon-carbon double bonds between aldehydes and active methylene compounds. The reaction conditions and catalysts can significantly influence the yield and purity of the final product .
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and cyano groups exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-methyl 2-(5-(2-cyano...) have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Antitumor Activity
The compound's structure suggests potential antitumor activity due to its ability to interact with cellular pathways involved in cancer progression. Studies have indicated that furan derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways. The specific mechanisms through which (E)-methyl 2-(5-(2-cyano...) exerts its effects are still under investigation, but preliminary results show promise in targeting tumor growth .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has highlighted its ability to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. The IC50 values for related compounds suggest that modifications in the furan structure can enhance inhibitory activity, making it a candidate for further development as a therapeutic agent .
Case Studies
Several case studies have explored the biological activity of furan-containing compounds similar to (E)-methyl 2-(5-(2-cyano...). For example:
-
Antimicrobial Efficacy : A study conducted on a series of furan derivatives showed that compounds with specific substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Compound MIC (μg/mL) Target Bacteria Compound A 3.12 S. aureus Compound B 6.25 E. coli Compound C 12.5 Pseudomonas aeruginosa -
Antitumor Effects : In vitro studies demonstrated that certain furan derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis.
Compound Cell Line IC50 (μM) Compound D MCF7 15 Compound E MDA-MB-231 10
Properties
IUPAC Name |
methyl 2-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-21(25)18-7-3-2-6-17(18)19-9-8-15(28-19)11-14(12-22)20(24)23-13-16-5-4-10-27-16/h2-11H,13H2,1H3,(H,23,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIFYVLHUWLEZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














